4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile
Description
4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile (CAS: 74240-66-7) is a benzonitrile derivative featuring a 1,3-dioxane ring substituted with a pentyl group at the 5-position. The compound’s molecular formula is C₁₆H₂₁NO₂, with a molar mass of 259.34 g/mol .
Properties
IUPAC Name |
4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-14-11-18-16(19-12-14)15-8-6-13(10-17)7-9-15/h6-9,14,16H,2-5,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXIKUCDZOQOKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1COC(OC1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225775, DTXSID70887784 | |
| Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 4-(trans-5-pentyl-1,3-dioxan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70887784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74800-62-7, 74240-66-7 | |
| Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74800-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074800627 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-(trans-5-pentyl-1,3-dioxan-2-yl)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40225775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonitrile, 4-(trans-5-pentyl-1,3-dioxan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70887784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(5-pentyl-1,3-dioxan-2-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.889 | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile involves the reaction of 4-cyanophenol with 5-pentyl-1,3-dioxane under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures . The product is then purified through recrystallization or chromatography to achieve a high level of purity.
Industrial Production Methods
While specific industrial production methods for 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile are not widely documented, it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and cost-effectiveness. Industrial production would involve the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: Oxidized derivatives of the dioxane ring.
Reduction: Amino derivatives of the benzonitrile.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of liquid crystal displays and other electronic materials.
Mechanism of Action
The mechanism of action of 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrile and dioxane functional groups. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Ethyl-substituted Analog: 4-(5-Ethyl-1,3-dioxan-2-yl)benzonitrile
Propyl-substituted Analog: trans-4-(5-Propyl-1,3-dioxan-2-yl)benzonitrile
Heptyl-substituted Analog: 4-(5-Heptyl-1,3-dioxan-2-yl)benzonitrile
Research Findings and Implications
Role of Alkyl Chain Length
- Lipophilicity : Increasing alkyl chain length (ethyl → heptyl) correlates with higher logP values, impacting solubility and bioavailability .
- Synthetic Applications : The pentyl and heptyl derivatives are often intermediates in synthesizing liquid crystals or surfactants due to their balanced hydrophobicity .
Comparison with Other Benzonitrile Derivatives
- Nonlinear Optical (NLO) Properties: Benzonitrile derivatives with electron-withdrawing groups (e.g., vinyl-furan substituents) exhibit enhanced NLO activity .
- Biological Activity: Analogs like 5FB (a benzonitrile derivative with a thiazolidinone group) show receptor-binding interactions via hydrogen bonds and hydrophobic contacts . Structural modifications in the dioxane ring or alkyl chain may similarly influence bioactivity.
Biological Activity
4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile is a compound characterized by its unique structure, which includes a dioxane ring and a benzonitrile moiety. This article aims to explore its biological activity, focusing on its interaction with biological systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile is , with a molecular weight of approximately 273.38 g/mol. The compound features a pentyl substituent on the dioxane ring, contributing to its hydrophobic characteristics. The benzonitrile group allows for potential nucleophilic substitution reactions and electrophilic aromatic substitutions due to its electron-withdrawing nature.
Biological Activity Overview
Preliminary studies indicate that compounds similar in structure to 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile may interact with various biological molecules, including enzymes and receptors. These interactions could influence metabolic pathways, suggesting potential therapeutic applications in pharmacology and toxicology.
- Enzyme Interaction : Similar compounds have shown the ability to modulate enzyme activities, which can lead to altered metabolic processes.
- Receptor Binding : The structural components may allow binding to specific receptors, potentially impacting signal transduction pathways.
Table 1: Biological Activities of Similar Compounds
Research Implications
The biological activity of 4-(5-Pentyl-1,3-dioxan-2-yl)benzonitrile holds promise for further research in drug development. The interactions observed in similar compounds suggest that this compound could be explored for:
- Anticancer Properties : Investigating its efficacy against various cancer cell lines.
- Metabolic Regulation : Understanding how it may influence metabolic pathways could lead to therapeutic applications in metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
